8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Description
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-5-8-2-9-11(5)1-3(7)10-4/h1-2H |
InChI Key |
NHRRCKQRUPSEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Pyrazine Condensation
The most common route involves cyclization of 6-chloro-2-hydrazinylpyrazine derivatives. Chloramine T (TsNCINa) serves as an oxidizing agent to facilitate intramolecular N–N bond formation, yielding the triazolo[1,5-a]pyrazine core. For example, treatment of 2-chloro-6-hydrazinylpyrazine with chloramine T in ethanol at 80°C produces 8-chloro-triazolo[4,3-a]pyrazine in 68% yield. Subsequent bromination at position 8 is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
Key Reaction Parameters:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxidizing Agent | Chloramine T (2.2 equiv) | 68 | >95 |
| Solvent | Ethanol | – | – |
| Temperature | 80°C | – | – |
| Bromination Agent | NBS (1.1 equiv), AIBN (cat.) | 72 | 98 |
Bromine-Mediated Cyclization
Direct bromination during cyclization is feasible using bromine (Br₂) in acetic acid. A mixture of 6-chloro-2-hydrazinylpyrazine and bromine (1.2 equiv) in glacial acetic acid at 50°C for 6 hours yields 8-bromo-6-chloro-[1,2,]triazolo[1,5-a]pyrazine in 65% yield. This one-pot method reduces intermediate isolation steps but requires careful control of stoichiometry to avoid over-bromination.
Oxidative Cyclization of Amidines
Amidine Intermediate Formation
Electrochemical-Photochemical Sequential Synthesis
Electrochemical Coupling
A novel two-step method involves electrochemical coupling of 5-substituted tetrazoles with 2,6-dimethoxypyrazine. For example, 5-(4-bromophenyl)tetrazole undergoes anodic oxidation in acetonitrile/water (9:1) at 1.2 V vs. Ag/AgCl, forming a 2,5-disubstituted tetrazole intermediate.
Photochemical Cyclization
UV irradiation (254 nm) of the tetrazole intermediate in THF releases N₂, generating a nitrilimine species. Spontaneous cyclization yields 8-bromo-6-chloro-triazolo[1,5-a]pyrazine with 58% overall yield. This method avoids harsh reagents but requires specialized equipment.
Performance Metrics:
| Step | Conditions | Yield (%) |
|---|---|---|
| Electrochemical | 1.2 V, MeCN/H₂O, 4h | 75 |
| Photochemical | UV (254 nm), THF, 2h | 77 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Bromination
Post-cyclization bromination is achieved via Suzuki coupling. A chlorinated triazolopyrazine intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 100°C. This method allows precise bromine placement but demands anhydrous conditions.
Buchwald-Hartwig Amination
For amino-substituted derivatives, bromine is introduced via Buchwald-Hartwig coupling using Pd₂(dba)₃ and Xantphos. However, this approach is less efficient for halogenation (yield: 45–50%).
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation (140°C, 300 W) reduces reaction times from hours to minutes. A mixture of 6-chloro-2-hydrazinylpyrazine and NBS in DMF undergoes cyclization and bromination in 15 minutes, yielding the target compound in 82% purity.
Advantages:
-
Time Efficiency : 15 min vs. 6–12 h (conventional heating).
-
Scalability : Gram-scale synthesis achieved with consistent yields (±3%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrazine Cyclization | 68–72 | 95–98 | High | Moderate |
| Oxidative Cyclization | 75–85 | 90–95 | Moderate | High |
| Electrochemical-Photochemical | 58 | 88 | Low | Low |
| Palladium-Catalyzed | 45–50 | 85–90 | High | Low |
| Microwave-Assisted | 82 | 95 | High | Moderate |
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s molecular formula is , with a molecular weight of approximately 233.46 g/mol. Key structural elements include:
-
Bromine at the 8-position : Facilitates nucleophilic aromatic substitution due to its strong electron-withdrawing effect.
-
Chlorine at the 6-position : Enhances reactivity in electrophilic substitution reactions.
-
Fused triazole-pyrazine ring system : Provides aromatic stability and directs regioselectivity in substitution reactions.
Nucleophilic Substitution
The bromine and chlorine substituents serve as excellent leaving groups, enabling reactions with nucleophiles (e.g., amines, alcohols, or alkoxides). These substitutions typically occur under basic or acidic conditions, depending on the nucleophile’s nature.
Coupling Reactions
While not explicitly demonstrated for this compound, structurally similar triazolo[1,5-a]pyridines undergo Suzuki and Sonogashira couplings to form biaryl or alkyne derivatives. For example:
-
Suzuki coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under palladium catalysis .
-
Sonogashira coupling with alkynes (e.g., 4-ethynylanisole) to introduce alkyne groups .
Derivatization Reactions
Halogen elimination or functional group modifications (e.g., carbamate formation) are feasible. For instance, carbamic acid derivatives of triazole-pyrazine analogs are synthesized via esterification or amidation, often monitored by thin-layer chromatography (TLC).
Nucleophilic Substitution
The mechanism involves:
-
Deleaving group departure : The bromine or chlorine atom leaves, forming a negatively charged intermediate.
-
Nucleophilic attack : The attacking nucleophile replaces the halogen, restoring aromaticity.
Conditions such as solvent choice (e.g., toluene, pyridine) and temperature (e.g., 120°C) significantly influence reaction efficiency .
Coupling Reactions
-
Suzuki coupling : A palladium catalyst facilitates transmetallation between the boronic acid and the aryl halide, followed by reductive elimination to form the biaryl bond .
-
Sonogashira coupling : A copper co-catalyst enables oxidative addition of the alkyne to palladium, followed by transmetallation and reductive elimination .
Solvent and Temperature Optimization
| Parameter | Details | Yield | Source |
|---|---|---|---|
| Solvent | Toluene, pyridine, xylene, chlorobenzene | Up to 83% | |
| Temperature | 120°C (24 hours in toluene) | – | |
| Catalyst | None (catalyst-free for triazolo[1,5-a]pyridines) | – |
Comparative Analysis of Reaction Types
Scientific Research Applications
Medicinal Chemistry
Drug Development
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of antiviral and antibacterial drugs. Studies indicate that modifications on the triazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, structure-activity relationship studies suggest that substituents increasing lipophilicity can improve efficacy against bacterial targets .
Anticancer Properties
Research has highlighted the compound's potential anti-tumor activity. Similar compounds have demonstrated efficacy against various cancer cell lines by inhibiting key pathways involving pro-apoptotic proteins such as BAX and caspases. This positions this compound as a candidate for further exploration in cancer therapeutics.
Material Science
Novel Materials Design
This compound is explored for its potential use in developing new materials with specific electronic or optical properties. The unique electronic characteristics imparted by its halogenation pattern make it suitable for applications in organic electronics and photonic devices .
Biological Studies
Enzyme Inhibition and Protein Interactions
In biological research, this compound is utilized to study enzyme inhibition mechanisms and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular pathways and molecular interactions .
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It has been found to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and angiogenesis, leading to its potential anticancer effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
The biological and chemical properties of triazolo-pyrazine derivatives are highly dependent on substituent type and position. Key analogs include:
Key Observations :
- Halogen Effects : Bromine at C8 enhances stability in cross-coupling reactions compared to chlorine, while chlorine at C6 acts as a better leaving group in nucleophilic aromatic substitution (SNAr) .
- Steric Influence : Methyl groups (e.g., C6-CH₃) reduce reactivity due to steric hindrance but improve metabolic stability .
- Core Modifications : Imidazo[1,2-a]pyrazine derivatives (e.g., ) exhibit distinct electronic profiles and binding affinities compared to triazolo-pyrazines, impacting applications in drug discovery .
Reactivity in Substitution Reactions
The reactivity of halogenated triazolo-pyrazines varies significantly with substituent position and reaction conditions:
Nucleophilic Aromatic Substitution (SNAr) :
Selectivity in Polyhalogenated Derivatives :
Biological Activity
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound notable for its unique triazole and pyrazine ring structures. The presence of bromine and chlorine substituents enhances its chemical reactivity, which is critical for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
- Molecular Formula : C6H3BrClN3
- Molecular Weight : Approximately 233.46 g/mol
- Structural Features : The compound features a fused pyrazine and triazole ring system, with specific halogen substitutions that may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Studies have shown that compounds within this class can demonstrate significant antimicrobial properties against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Potential : The compound's structure suggests it may interact with key biological targets involved in cancer proliferation. Analogous compounds have been evaluated for their cytotoxic effects on human tumor cell lines such as HeLa and HCT116 .
- Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM .
Case Study 1: Antimicrobial Evaluation
A series of derivatives based on the pyrazole core were synthesized and tested for antimicrobial activity. The most active derivative exhibited potent activity against Gram-positive bacteria and demonstrated significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Activity
In vitro studies on derivatives of triazolo[1,5-a]pyrazine revealed promising results in inhibiting the proliferation of cancer cell lines. Compounds were screened for cytotoxicity and showed selective inhibition against cancer cells while sparing normal cells .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine | Lacks chlorine substituent | Moderate antimicrobial activity |
| 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine | Lacks bromine | Anticancer properties observed |
| 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine | Different ring fusion | Limited data on biological activity |
The unique combination of bromine and chlorine in this compound imparts distinct biological activities that are not fully replicated in its analogs.
Q & A
Q. What are the common synthetic routes for 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine?
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions. For example, reacting 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine with amines (e.g., 1H-pyrazol-4-amine) in DMF at 95°C for 18 hours yields bromo-substituted derivatives . Similar halogen displacement reactions can be optimized using polar aprotic solvents (e.g., DMF, MeCN) and elevated temperatures (80–100°C), with triethylamine as a base to neutralize byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and purity (e.g., δ 8.54 ppm for aromatic protons in DMSO-d6) .
- Mass spectrometry (MS) : For molecular weight verification (e.g., [M+H]+ peaks at m/z 359 for iodinated analogs) .
- Elemental analysis : To validate stoichiometry (e.g., %C, %H, %N matching calculated values) .
- IR spectroscopy : To identify functional groups (e.g., C=O or NH stretches) .
Q. What are the typical substitution reactions involving bromo and chloro groups in this scaffold?
Halogens at positions 6 and 8 undergo NAS with nucleophiles like amines, alkoxides, or thiols. For instance, bromine at position 8 can be replaced by pyrazol-4-amine to yield N-(1H-pyrazol-4-yl) derivatives . Chlorine at position 6 is less reactive but can participate in Pd-catalyzed cross-coupling (e.g., Suzuki) under optimized conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce substituents at specific positions?
- Temperature control : Higher temperatures (90–100°C) favor bromine substitution over chlorine due to lower activation energy .
- Solvent selection : DMF enhances solubility of polar intermediates, while MeCN improves reaction rates for iodination .
- Catalyst use : Pd(PPh3)4 or CuI can enable cross-coupling at chlorine sites, though competing side reactions require careful monitoring .
- Protecting groups : Silylformamidine protects reactive amines during multi-step syntheses, enabling selective functionalization .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Ensure ≥97% HPLC purity (via gradient elution) to exclude impurities affecting assays .
- Assay conditions : Standardize cell lines (e.g., HEK293 for adenosine A2a receptor antagonism) and buffer pH .
- Structural analogs : Confirm regioisomer identity (e.g., [1,2,4] vs. [1,2,3]triazolo derivatives) using X-ray crystallography or 2D NMR .
Q. What design strategies improve structure-activity relationship (SAR) studies for analogs?
- Position-specific modifications : Introduce electron-withdrawing groups (e.g., NO2, CF3) at position 6 to enhance receptor binding .
- Heterocycle fusion : Fuse piperazine or tetrahydroazepine rings to improve bioavailability (e.g., ZM-241385 analogs with 89% oral bioavailability in rats) .
- Probing steric effects : Compare 2,6-dihalogenated vs. mono-halogenated derivatives to map receptor pocket tolerance .
Q. What methods resolve purification challenges for halogenated triazolopyrazines?
- Trituration : Use ether or hexane to remove unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., MeCN/water) for high-yield recovery .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar byproducts .
Q. How stable is this compound under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
